molecular formula C9H6BrClN2 B7961683 4-Bromo-7-chloroisoquinolin-1-amine

4-Bromo-7-chloroisoquinolin-1-amine

Cat. No.: B7961683
M. Wt: 257.51 g/mol
InChI Key: FYXVPSZQTSTDMO-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroisoquinolin-1-amine (CAS 1783394-01-3) is a bromo- and chloro-substituted isoquinoline derivative of high interest in medicinal and organic chemistry research. With a molecular formula of C 9 H 6 BrClN 2 and a molecular weight of 257.51 g/mol, this compound serves as a key synthetic intermediate . Its unique structure, featuring both halogen substituents and an amine group, makes it a valuable scaffold for constructing complex heterocyclic compounds . The primary research application of 4-Bromo-7-chloroisoquinolin-1-amine is in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological diseases . The 4-aminoquinoline scaffold is recognized as a privileged structure in drug discovery, with documented relevance in developing antileishmanial agents and inhibitors for specific enzymes and receptors . Furthermore, its structural properties make it a candidate for the development of fluorescent probes for biological imaging . Handling Note: This product is intended for research purposes only and is not for human use .

Properties

IUPAC Name

4-bromo-7-chloroisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXVPSZQTSTDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 4-Bromo-7-chloroisoquinolin-1-amine

This technical guide provides a comprehensive overview of 4-Bromo-7-chloroisoquinolin-1-amine, a halogenated heterocyclic compound. Recognizing the scarcity of direct research on this specific molecule, this document contextualizes its significance by exploring the broader, well-established chemistry and biological relevance of the isoquinoline scaffold. This approach is designed for researchers, scientists, and drug development professionals, offering foundational knowledge and postulating potential avenues for future investigation.

The isoquinoline framework, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This structural motif is prevalent in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of pharmacological activities.[3][4] The inherent bioactivity of the isoquinoline core has led to its classification as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This versatility has driven extensive research into the synthesis and functionalization of novel isoquinoline derivatives for drug discovery.[1][5]

4-Bromo-7-chloroisoquinolin-1-amine represents a specific example of a highly functionalized isoquinoline. The presence of two different halogen atoms (bromine and chlorine) at distinct positions, along with an amino group at the C1 position, suggests a molecule designed for specific chemical interactions and potential biological activity. Halogenation is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity. The amino group can serve as a key hydrogen bond donor or a site for further chemical modification.

This guide will first detail the known physicochemical properties of 4-Bromo-7-chloroisoquinolin-1-amine. Subsequently, it will delve into the established synthetic methodologies for constructing and functionalizing the isoquinoline core, providing a basis for its preparation. Finally, it will explore the potential applications of this compound in drug development by drawing parallels with the known biological activities of structurally related halogenated and aminated isoquinolines.

Physicochemical Properties of 4-Bromo-7-chloroisoquinolin-1-amine

The fundamental physicochemical properties of 4-Bromo-7-chloroisoquinolin-1-amine are summarized below. This data is essential for its identification, characterization, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₉H₆BrClN₂[6][7]
Molecular Weight 257.51 g/mol [6][7]
SMILES String NC1=NC=C(Br)C2=C1C=C(Cl)C=C2[6]
CAS Number 1783394-01-3[6][7]
Appearance (Not specified in available literature)
Solubility (Not specified in available literature)
Melting Point (Not specified in available literature)

Synthetic Strategies for Functionalized Isoquinolines

Core Synthesis of the Isoquinoline Ring System

Several classical methods are foundational for constructing the isoquinoline skeleton.[8][9] The choice of method often depends on the desired substitution pattern of the final product.

  • Bischler-Napieralski Synthesis: This is one of the most common methods, involving the cyclization of a β-phenylethylamine amide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[4][8] The resulting 3,4-dihydroisoquinoline can then be aromatized to the isoquinoline.

  • Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline by the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][8] This is particularly important for the synthesis of many isoquinoline alkaloids.

Modern synthetic approaches often utilize transition-metal-catalyzed reactions, such as C-H activation and annulation, to build the isoquinoline core with high efficiency and functional group tolerance.[2][10]

G cluster_0 Classical Isoquinoline Synthesis Phenylethylamine Phenylethylamine Amide Formation Amide Formation Phenylethylamine->Amide Formation Acylation Cyclization Cyclization Amide Formation->Cyclization POCl3 / P2O5 (Bischler-Napieralski) Dihydroisoquinoline Dihydroisoquinoline Cyclization->Dihydroisoquinoline Aromatization Aromatization Dihydroisoquinoline->Aromatization Pd/C Isoquinoline Core Isoquinoline Core Aromatization->Isoquinoline Core

Caption: Generalized workflow for the Bischler-Napieralski synthesis of the isoquinoline core.

Proposed Synthesis of 4-Bromo-7-chloroisoquinolin-1-amine

A plausible synthetic route to 4-Bromo-7-chloroisoquinolin-1-amine would involve a multi-step process starting from a suitably substituted precursor, likely a substituted benzonitrile or benzylamine, followed by sequential halogenation and amination steps. The precise order of these steps would be critical to manage the regioselectivity of the reactions.

One hypothetical, though experimentally unverified, protocol could be envisioned as follows:

Step 1: Synthesis of a Dichloro-substituted Isoquinoline Precursor. The synthesis could begin with a dichlorinated starting material to install the chlorine at the desired C7 position.

Step 2: Regioselective Bromination. Introduction of the bromine atom at the C4 position would be a key step. Electrophilic bromination of the isoquinoline ring is a known transformation, though controlling the position can be challenging.[11]

Step 3: Nucleophilic Amination at C1. The final step would likely be a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the C1 position. The C1 position in isoquinolines is activated towards nucleophilic attack.

G cluster_1 Hypothetical Synthesis Pathway Start Substituted Benzene Derivative Cyclization Isoquinoline Core Formation Start->Cyclization Chloroisoquinoline 7-Chloroisoquinoline Intermediate Cyclization->Chloroisoquinoline Bromination Regioselective Bromination (C4) Chloroisoquinoline->Bromination BromoChloro 4-Bromo-7-chloro isoquinoline Bromination->BromoChloro Amination Nucleophilic Amination (C1) BromoChloro->Amination Final 4-Bromo-7-chloroisoquinolin-1-amine Amination->Final

Caption: A plausible, high-level synthetic workflow for 4-Bromo-7-chloroisoquinolin-1-amine.

Potential Applications in Drug Discovery and Chemical Biology

While no biological activities have been reported for 4-Bromo-7-chloroisoquinolin-1-amine itself, the extensive pharmacology of related compounds provides a strong basis for speculating on its potential applications.

Insights from Structurally Related Compounds
  • Anticancer Activity: The 7-chloroquinoline scaffold is a key component of several molecules with antiproliferative activity.[12] Modifications at the C4 position with various side chains have been explored to develop novel anticancer agents.[12] The combination of halogenation and an amino substituent could potentially lead to compounds that interact with DNA or inhibit key enzymes involved in cancer cell proliferation.

  • Antiviral and Antiprotozoal Activity: The 4-amino-7-chloroquinoline core is famously found in the antimalarial drug chloroquine.[13] This class of compounds is known to interfere with heme detoxification in the malaria parasite.[13] Derivatives of this scaffold have been investigated for a wide range of antiprotozoal and even antiviral activities, including against HIV and coronaviruses.[14][15]

  • Enzyme Inhibition: Isoquinoline derivatives are known to act as inhibitors for various enzymes. For instance, certain functionalized isoquinolines have shown inhibitory activity against protein kinases, which are critical targets in oncology and inflammatory diseases.[1] The specific substitution pattern of 4-Bromo-7-chloroisoquinolin-1-amine makes it a candidate for screening against various enzyme families.

Rationale for the Functional Groups
  • Halogens (Br, Cl): The bromine and chlorine atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. They can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.

  • Amino Group (-NH₂): The primary amine at C1 is a versatile functional group. It can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets. It also provides a reactive handle for creating libraries of more complex derivatives through further chemical synthesis.

G Ligand Halogenated Isoquinoline Amine Target Target Protein (e.g., Kinase) Ligand->Target Inhibition Pathway Signaling Pathway Target->Pathway Blocks Signal Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Hypothetical mechanism of action for a functionalized isoquinoline as a protein kinase inhibitor.

Conclusion and Future Directions

4-Bromo-7-chloroisoquinolin-1-amine is a structurally interesting heterocyclic compound that belongs to the medicinally significant class of isoquinolines. While direct experimental data on its synthesis and biological activity are currently lacking in peer-reviewed literature, this guide provides a solid foundation for its study. By understanding the established principles of isoquinoline chemistry and the pharmacological roles of related compounds, researchers can design rational synthetic routes and screen this molecule for a variety of potential therapeutic applications, particularly in the areas of oncology and infectious diseases. Future work should focus on developing and publishing a robust synthetic protocol for this compound and performing broad biological screening to uncover its potential as a lead molecule in drug discovery programs.

References

  • Royal Society of Chemistry. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A few examples of bioactive molecules containing isoquinoline core. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-1-chloro-7-methylisoquinoline (C10H7BrClN). Retrieved from [Link]

  • MDPI. (2020, November 14). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1-CHLOROISOQUINOLINE | CAS. Retrieved from [Link]

  • MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of Biologically Active and Medicinal Isoquinolines. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 7). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacologic actions of 4-aminoquinoline compounds. Retrieved from [Link]

  • MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloroisoquinolin-6-amine | C9H6BrClN2 | CID 166475796. Retrieved from [Link]

Sources

Leveraging 4-Bromo-7-chloroisoquinolin-1-amine as a Privileged Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a central goal for medicinal chemists. Within this landscape, the isoquinoline core has emerged as a "privileged scaffold," forming the basis of numerous approved and investigational drugs.[1][2] This guide provides a detailed technical exploration of a highly strategic, yet underexplored, starting material: 4-Bromo-7-chloroisoquinolin-1-amine . We will dissect the chemical rationale for its use, present detailed synthetic protocols for its diversification, and outline a strategic framework for leveraging its unique structural features to accelerate the discovery of novel and selective kinase inhibitors. This document serves as a practical guide for researchers looking to exploit this scaffold's inherent potential for generating diverse chemical libraries with a high potential for therapeutic relevance.

Part 1: The Isoquinoline Core - A Cornerstone of Kinase Inhibition

Kinases as Therapeutic Targets: A Brief Overview

The human kinome comprises over 500 protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The majority of small molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site and prevent the phosphorylation cascade.[3]

The Rise of the Isoquinoline Scaffold

The history of synthetic kinase inhibitors is deeply intertwined with the isoquinoline scaffold. In 1984, Hidaka and colleagues reported the first synthetic kinase inhibitors based on an isoquinoline sulfonamide structure.[1] These compounds, including Fasudil, a Rho-associated protein kinase (ROCK) inhibitor, demonstrated that the ATP binding site was indeed "druggable" with small molecules that could effectively compete with endogenous ATP.[1][2] The isoquinoline ring system serves as an effective bioisostere for the adenine ring of ATP, with the ring nitrogen acting as a crucial hydrogen bond acceptor to the "hinge" region of the kinase domain—a short, flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a foundational anchoring point for a vast number of kinase inhibitors.[1][3]

The Isoquinoline-Kinase Hinge Interaction

The following diagram illustrates the canonical binding mode of an isoquinoline-based inhibitor within the ATP pocket of a generic protein kinase.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Isoquinoline Inhibitor hinge Hinge Region (e.g., Val, Ala, Glu) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket I solvent_front Solvent Front isoquinoline Isoquinoline Core isoquinoline->hinge H-Bond (Key Interaction) isoquinoline->gatekeeper Steric Influence r1 R1 Group (Solvent Exposed) r1->solvent_front Polarity/ Solubility r2 R2 Group (Deep Pocket) r2->hydrophobic_pocket Hydrophobic/ van der Waals

Caption: Generic binding mode of an isoquinoline inhibitor in a kinase ATP pocket.

Part 2: 4-Bromo-7-chloroisoquinolin-1-amine - A Strategic Starting Point

The specific substitution pattern of 4-Bromo-7-chloroisoquinolin-1-amine makes it an exceptionally valuable scaffold for kinase inhibitor library synthesis. Its utility stems from the distinct and addressable roles of each of its functional groups.

Chemical Properties and Structural Features
  • Molecular Formula: C₉H₆BrClN₂[4]

  • Molecular Weight: 257.51 g/mol [4]

The strategic placement of the amine, bromo, and chloro substituents provides a blueprint for rational drug design.

Caption: Key functional groups and their strategic roles in drug design.

Rationale for Use in Library Synthesis

The design of this molecule is inherently logical for fragment-based and library-based drug discovery. The isoquinolin-1-amine core has been identified as a potent inhibitor scaffold for targets like ROCK-I.[5][6] The addition of orthogonally reactive halogen atoms provides a clear and field-proven path for rapid lead optimization.

  • Vectorial Exploration: The C4-bromo position allows for the introduction of substituents that can probe deep into the hydrophobic regions of the ATP binding site.

  • Selectivity Tuning: The C7-chloro group occupies a different vector, often pointing towards the entrance of the ATP cleft.[7] Its presence can be used to fine-tune selectivity between closely related kinases.

  • Synthetic Tractability: The differential reactivity of aryl bromides and chlorides in palladium-catalyzed reactions allows for selective functionalization, typically at the more reactive C-Br bond, while leaving the C-Cl bond intact for potential later-stage modification.

Part 3: Synthetic Pathways for Library Development

The core strategy involves leveraging the C4-bromo position as the primary site for diversification using robust and well-established palladium-catalyzed cross-coupling reactions.

Workflow for Scaffold Diversification

The following workflow outlines the primary synthetic routes for generating a diverse library of kinase inhibitors from the starting scaffold.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 4-Bromo-7-chloro- isoquinolin-1-amine suzuki_reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst, Base start->suzuki_reagents Protocol 1 buchwald_reagents Primary/Secondary Amine Pd Catalyst, Base start->buchwald_reagents Protocol 2 suzuki_product 4-Aryl/Heteroaryl-7-chloro- isoquinolin-1-amine suzuki_reagents->suzuki_product further_mod Further Modification (e.g., N-acylation) suzuki_product->further_mod buchwald_product 4-Amino-7-chloro- isoquinolin-1-amine buchwald_reagents->buchwald_product buchwald_product->further_mod

Caption: Synthetic workflow for diversification of the core scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol describes the introduction of an aryl or heteroaryl group at the C4 position.

Objective: To synthesize 4-Aryl-7-chloroisoquinolin-1-amine derivatives. Rationale: The Suzuki reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for library synthesis. The C-Br bond is significantly more reactive than the C-Cl bond under standard Suzuki conditions.

Materials:

  • 4-Bromo-7-chloroisoquinolin-1-amine (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equiv)

  • Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 mixture) or DME

Procedure:

  • To a reaction vial, add 4-Bromo-7-chloroisoquinolin-1-amine, the boronic acid/ester, and the carbonate base.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination at the C4 Position

This protocol describes the formation of a C-N bond at the C4 position.

Objective: To synthesize 4-(Alkyl/Aryl)amino-7-chloroisoquinolin-1-amine derivatives. Rationale: This reaction allows for the introduction of diverse amine functionalities, which can act as hydrogen bond donors/acceptors or introduce basic centers to improve solubility.

Materials:

  • 4-Bromo-7-chloroisoquinolin-1-amine (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Pd₂(dba)₃ or Pd(OAc)₂ (0.02-0.05 equiv)

  • Ligand: Xantphos or BINAP (0.04-0.1 equiv)

  • Base: NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry reaction vial under inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and base.

  • Add the 4-Bromo-7-chloroisoquinolin-1-amine and the anhydrous solvent.

  • Add the amine nucleophile.

  • Seal the vial and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired product.

Part 4: Structure-Activity Relationship (SAR) and Target Exploration

Systematic modification of the scaffold allows for a detailed exploration of the structure-activity relationship (SAR).

SAR Analysis Table

The following table presents a hypothetical SAR exploration for a generic kinase target (e.g., a member of the CMGC family like CDK or GSK) to illustrate the principles of optimization.[8]

Compound IDR (at C4)Kinase IC₅₀ (nM)Rationale / Insight
Scaffold -Br>10,000Starting material, inactive.
LIB-001 Phenyl5,200Simple phenyl group provides weak hydrophobic interaction but lacks specific contacts.
LIB-002 4-Fluorophenyl2,100Fluoro-substituent may engage in favorable interactions or alter electronics.
LIB-003 Pyridin-4-yl850Nitrogen in pyridine can act as an H-bond acceptor, improving potency.[9]
LIB-004 Morpholino450The morpholine group enhances solubility and can form H-bonds in the solvent-exposed region.[7]
LIB-005 N-methylpiperazinyl275Introduction of a basic nitrogen can improve solubility and form salt-bridge interactions.
The Role of Halogen Substituents in Binding

The presence of halogen atoms (bromine and chlorine) is a common and effective strategy in kinase inhibitor design.[10] Beyond their role as synthetic handles, they can directly contribute to binding affinity through "halogen bonding." This is a non-covalent interaction where the electropositive crown (σ-hole) of the halogen interacts with a Lewis basic site on the protein, such as the backbone carbonyl oxygen of a hinge residue.[11] The C7-chloro group is well-positioned to engage in such interactions or to occupy small hydrophobic pockets, thereby enhancing both potency and selectivity.

Part 5: Experimental Evaluation of Novel Inhibitors

Once a library of compounds has been synthesized, a robust cascade of assays is required to determine their biological activity.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC₅₀ or Kᵢ of synthesized compounds against a target kinase. Rationale: The LanthaScreen™ assay is a high-throughput, fluorescence resonance energy transfer (FRET)-based method that measures the displacement of a fluorescent tracer from the kinase ATP site by a test compound. It is a direct binding assay and is less prone to artifacts than activity-based assays.

Materials:

  • Target Kinase (e.g., CDK9/CycT1)

  • LanthaScreen™ Eu-labeled Anti-Tag Antibody

  • Alexa Fluor™ 647 Kinase Tracer

  • Test compounds (serially diluted in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate (low volume, black)

Procedure:

  • Prepare a 2X solution of the Kinase/Antibody mixture in assay buffer.

  • Prepare a 4X solution of the Tracer in assay buffer.

  • Prepare 4X serial dilutions of the test compounds in DMSO, then dilute into assay buffer.

  • Dispense 2.5 µL of the 4X compound solutions into the assay plate. Include "no inhibitor" (buffer) and "no enzyme" (tracer only) controls.

  • Add 2.5 µL of the 2X Kinase/Antibody mixture to each well. Mix gently and incubate for 60 minutes at room temperature.

  • Add 5 µL of the 2X Tracer solution to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the Emission Ratio (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 4: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the inhibitor modulates the target kinase activity within a cellular context. Rationale: This assay measures the phosphorylation status of a known downstream substrate of the target kinase. A potent and cell-permeable inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner.

Materials:

  • Cancer cell line known to have active target kinase signaling (e.g., MCF-7 for CDK9).

  • Test compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-Ser2-RNAPII for CDK9, and anti-total-RNAPII or anti-GAPDH as a loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Plate cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL substrate.

  • Image the resulting chemiluminescence.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. A dose-dependent decrease in the phospho-signal indicates successful cellular target engagement.

Part 6: Conclusion and Future Directions

4-Bromo-7-chloroisoquinolin-1-amine is not merely another building block; it is a strategically designed scaffold optimized for modern kinase inhibitor discovery. The convergence of a proven hinge-binding motif (isoquinolin-1-amine) with orthogonally addressable vectors for chemical diversification (C4-Bromo and C7-Chloro) provides a powerful and efficient platform for generating novel chemical matter. The synthetic routes are robust and high-throughput, and the SAR principles are well-understood. By applying the protocols and strategies outlined in this guide, drug discovery teams can rapidly explore chemical space around this privileged core, significantly increasing the probability of identifying potent, selective, and therapeutically valuable kinase inhibitors.

References

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  • Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1311–1315. [Link]

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Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-chloroisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This comprehensive technical guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of 4-Bromo-7-chloroisoquinolin-1-amine. Recognizing the significance of the isoquinoline scaffold in medicinal chemistry and drug design, this document focuses on leveraging the inherent chemoselectivity between the C4-Br and C7-Cl bonds to achieve site-selective functionalization.[1][2][3][4][5] We present field-proven methodologies for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offering researchers, scientists, and drug development professionals a robust framework for the synthesis of novel isoquinoline derivatives. The protocols herein are designed to be self-validating, with explanations of the causal relationships behind experimental choices to ensure reproducibility and successful implementation.

Introduction: The Strategic Importance of Isoquinoline Derivatives

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The ability to precisely introduce molecular diversity at specific positions on the isoquinoline ring is paramount for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.[3]

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds.[6] For substrates bearing multiple halogen substituents, such as 4-Bromo-7-chloroisoquinolin-1-amine, the challenge and opportunity lie in achieving site-selective functionalization. This guide focuses on exploiting the differential reactivity of the aryl bromide and aryl chloride moieties to direct coupling reactions to the C4 position.

Chemoselectivity: Harnessing the Reactivity of the C-Br vs. C-Cl Bond

The success of site-selective cross-coupling on dihalogenated substrates hinges on the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium(0) catalyst.[7][8][9][10] In the vast majority of cases, the order of reactivity for aryl halides is I > Br > Cl.[11] This established trend is attributed to the bond dissociation energies of the C-X bond, where the C-Br bond is weaker and thus more susceptible to cleavage by the palladium catalyst than the C-Cl bond.

For 4-Bromo-7-chloroisoquinolin-1-amine, this inherent reactivity difference allows for selective functionalization at the C4-position (bearing the bromine) while leaving the C7-position (bearing the chlorine) intact for potential subsequent transformations. The choice of palladium catalyst, and particularly the ancillary ligands, can further enhance this selectivity.[12][13][14][15] Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of less reactive aryl chlorides, but under carefully controlled conditions, they can be used to facilitate selective reaction at the more reactive C-Br bond.[16]

Experimental Protocols

The following protocols have been optimized for the selective cross-coupling of 4-Bromo-7-chloroisoquinolin-1-amine at the C4 position. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-7-chloroisoquinolin-1-amines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[11][17][18] For nitrogen-containing heterocycles, specific conditions are often required to achieve high yields and avoid catalyst inhibition.[19][20][21][22][23]

Reaction Scheme:

Suzuki_Coupling sub 4-Bromo-7-chloroisoquinolin-1-amine p1 sub->p1 boronic_acid R-B(OH)2 boronic_acid->p1 catalyst Pd(PPh3)4 reaction catalyst->reaction base K2CO3 base->reaction solvent Dioxane/H2O solvent->reaction product 4-Aryl-7-chloroisoquinolin-1-amine p1->reaction + reaction->product Heat

Figure 1: Suzuki-Miyaura Coupling Workflow.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
4-Bromo-7-chloroisoquinolin-1-amine[Enter CAS]259.521.01.0
Arylboronic acidVariesVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water7732-18-518.021 mL-

Protocol:

  • To a flame-dried Schlenk flask, add 4-Bromo-7-chloroisoquinolin-1-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-chloroisoquinolin-1-amine.

Rationale: The use of a phosphine ligand like triphenylphosphine is crucial for stabilizing the palladium catalyst.[24] The aqueous base is necessary to activate the boronic acid for transmetalation.[18] Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve both organic and inorganic reagents.[20]

Buchwald-Hartwig Amination: Synthesis of 4-(Amino)-7-chloroisoquinolin-1-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[25][26][27][28]

Reaction Scheme:

Buchwald_Hartwig_Amination sub 4-Bromo-7-chloroisoquinolin-1-amine p1 sub->p1 amine R1R2NH amine->p1 catalyst Pd2(dba)3 reaction catalyst->reaction ligand XPhos ligand->reaction base NaOtBu base->reaction solvent Toluene solvent->reaction product 4-(Amino)-7-chloroisoquinolin-1-amine p1->reaction + reaction->product Heat

Figure 2: Buchwald-Hartwig Amination Workflow.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
4-Bromo-7-chloroisoquinolin-1-amine[Enter CAS]259.521.01.0
Amine (R¹R²NH)VariesVaries1.21.2
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.720.020.02
XPhos564483-18-7476.660.080.08
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-392.145 mL-

Protocol:

  • In a glovebox, add 4-Bromo-7-chloroisoquinolin-1-amine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) in toluene (1 mL).

  • Add the catalyst solution to the Schlenk tube.

  • Add additional toluene (4 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction at 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired 4-(amino)-7-chloroisoquinolin-1-amine.

Rationale: The use of a bulky, electron-rich phosphine ligand such as XPhos is critical for facilitating the reductive elimination step and preventing β-hydride elimination.[25] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.[26]

Sonogashira Coupling: Synthesis of 4-Alkynyl-7-chloroisoquinolin-1-amines

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles.[29][30][31]

Reaction Scheme:

Sonogashira_Coupling sub 4-Bromo-7-chloroisoquinolin-1-amine p1 sub->p1 alkyne R-C≡CH alkyne->p1 catalyst_pd Pd(PPh3)2Cl2 reaction catalyst_pd->reaction catalyst_cu CuI catalyst_cu->reaction base Et3N base->reaction solvent THF solvent->reaction product 4-Alkynyl-7-chloroisoquinolin-1-amine p1->reaction + reaction->product RT

Figure 3: Sonogashira Coupling Workflow.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
4-Bromo-7-chloroisoquinolin-1-amine[Enter CAS]259.521.01.0
Terminal AlkyneVariesVaries1.51.5
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.060.06
Triethylamine (Et₃N)121-44-8101.193.03.0
Tetrahydrofuran (THF)109-99-972.1110 mL-

Protocol:

  • To a Schlenk flask, add 4-Bromo-7-chloroisoquinolin-1-amine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain the desired 4-alkynyl-7-chloroisoquinolin-1-amine.

Rationale: The Sonogashira reaction employs a dual catalytic system.[29] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne.[29] Triethylamine acts as both a base and a solvent.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inactive catalystUse a fresh batch of palladium catalyst or pre-catalyst.
Insufficient baseEnsure the base is anhydrous and use a slight excess.
Poor solvent qualityUse anhydrous, degassed solvents.
Formation of Side Products Homocoupling of the boronic acid (Suzuki)Use a lower catalyst loading and ensure slow addition of the boronic acid.
HydrodehalogenationEnsure the reaction is strictly anaerobic.
Double coupling (at C4 and C7)Lower the reaction temperature and monitor the reaction closely to stop it after mono-functionalization.
No Reaction Poor substrate solubilityTry a different solvent system (e.g., DMF, NMP).
Catalyst poisoningEnsure the starting material and reagents are pure. The amine functionality on the isoquinoline can sometimes interfere with the catalyst; consider using a ligand that is less susceptible to coordination by the substrate.

Conclusion

The protocols detailed in this application note provide a reliable and reproducible foundation for the selective palladium-catalyzed cross-coupling of 4-Bromo-7-chloroisoquinolin-1-amine. By leveraging the inherent chemoselectivity of the C-Br bond over the C-Cl bond, researchers can efficiently synthesize a diverse array of 4-substituted isoquinoline derivatives. These methods offer a gateway to novel chemical entities with significant potential in drug discovery and development. Further optimization of reaction conditions, including screening of different ligands and bases, may be beneficial for specific substrates and coupling partners.

References

  • Vertex AI Search. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC. Retrieved February 13, 2026.
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  • RSC Publishing. (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization - Organic & Biomolecular Chemistry. Retrieved February 13, 2026.
  • PubMed. (2024, July 17). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved February 13, 2026.
  • RSC Publishing. (n.d.).
  • ACS Publications. (n.d.). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Organometallics. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved February 13, 2026.
  • PMC. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved February 13, 2026.
  • PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved February 13, 2026.
  • Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved February 13, 2026.
  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. | Request PDF. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved February 13, 2026.
  • Apollo. (n.d.).
  • Vertex AI Search. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved February 13, 2026.
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  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved February 13, 2026.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... Retrieved February 13, 2026.
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Preparation of pharmaceutical intermediates using 4-Bromo-7-chloroisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Pharmaceutical Intermediates Using 4-Bromo-7-chloroisoquinolin-1-amine

Executive Summary

4-Bromo-7-chloroisoquinolin-1-amine (Substructure CAS: 1783394-01-3; related analogs often cited in ROCK inhibitor patents) is a "privileged scaffold" in medicinal chemistry. Its utility stems from its unique tri-functional nature , allowing for sequential, orthogonal functionalization.

This guide details the preparation of pharmaceutical intermediates derived from this scaffold, specifically focusing on its role in synthesizing Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Fasudil and Ripasudil) and potential anti-tumor agents.

Key Chemical Advantages:

  • C4-Bromine: Highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C7-Chlorine: Latent electrophile; stable under C4-coupling conditions, allowing for late-stage diversification.

  • N1-Amine: Nucleophilic handle for sulfonylation, acylation, or cyclization to fused heterocyclic systems (e.g., imidazo[1,2-a]isoquinolines).

Chemoselectivity & Scaffold Analysis

The successful utilization of this intermediate relies on understanding the reactivity hierarchy. The C4-Br bond has a lower Bond Dissociation Energy (BDE) than the C7-Cl bond, making it the primary site for oxidative addition by Pd(0) catalysts.

Figure 1: Reactivity Map & Divergent Synthesis Pathways

G Core 4-Bromo-7-chloroisoquinolin-1-amine (Starting Material) Suzuki Pathway A: C4-Arylation (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Chemo-selective (Br > Cl) Amide Pathway B: N1-Sulfonylation (Sulfonamide Formation) Core->Amide R-SO2Cl, Pyridine Nucleophilic Attack Cyclic Pathway C: N1/C2-Cyclization (Fused Imidazoles) Core->Cyclic R-COCH2Br Condensation Prod_A 4-Aryl-7-chloroisoquinolin-1-amine (Kinase Hinge Binder) Suzuki->Prod_A Prod_B N-Sulfonylated Core (ROCK Inhibitor Pharmacophore) Amide->Prod_B Prod_C 7-Chloro-imidazo[2,1-a]isoquinoline (Tricyclic Core) Cyclic->Prod_C

Caption: Chemoselectivity map showing orthogonal functionalization pathways. The C4-Br position is activated first for cross-coupling, preserving the C7-Cl for later steps.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-4

Objective: To introduce an aryl or heteroaryl group at the 4-position without affecting the 7-chloro substituent. This is the critical step for establishing the "hinge-binding" domain of many kinase inhibitors.

Reagents:

  • Substrate: 4-Bromo-7-chloroisoquinolin-1-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or Potassium Carbonate (K2CO3)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a clean reaction vial equipped with a magnetic stir bar, charge the isoquinoline substrate (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Inertion: Cap the vial and purge with Nitrogen (N2) or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol) under a positive stream of inert gas. Note: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 due to higher stability and better selectivity for aryl chlorides vs bromides.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The starting material (Br-species) should disappear. If the bis-coupled product (reaction at Cl) is observed, lower the temperature to 70°C.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na2SO4.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Data Interpretation:

  • LC-MS: Look for the [M+H]+ peak corresponding to the mono-coupled product. The isotopic pattern should still show the presence of one Chlorine atom (3:1 ratio of M : M+2).

Protocol B: N-Sulfonylation (Synthesis of ROCK Inhibitor Precursors)

Objective: To functionalize the exocyclic amine. This mimics the structure of Fasudil , a classic ROCK inhibitor.[1]

Reagents:

  • Substrate: 4-Bromo-7-chloroisoquinolin-1-amine (or the C4-arylated product from Protocol A)

  • Sulfonyl Chloride: e.g., Benzenesulfonyl chloride (1.1 equiv)

  • Base: Pyridine (used as solvent and base) or Et3N in DCM.

  • Catalyst: DMAP (0.1 equiv) - Optional, for sluggish reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine substrate (1.0 mmol) in anhydrous Pyridine (3 mL) at 0°C (ice bath).

  • Addition: Dropwise add the sulfonyl chloride (1.1 mmol).

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

    • Mechanism:[2][3][4] The pyridine acts as a proton scavenger. The N1-amine attacks the sulfonyl sulfur, displacing chloride.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (to neutralize pyridine and precipitate the product).

  • Isolation: Filter the precipitate or extract with DCM.

  • Purification: Recrystallization from Ethanol/Water is often sufficient; otherwise, use column chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki (Protocol A) Protodeboronation of boronic acid.Switch to Boronic Acid Pinacol Ester or add the base after heating to 40°C.
Bis-coupling (Reaction at C7-Cl) Temperature too high or catalyst too active.Reduce Temp to 60°C. Use Pd(PPh3)4 instead of Pd(dppf)Cl2 (less active for Cl).
Product remains in Aqueous Phase Product is protonated (basic amine).Adjust pH of aqueous workup to >10 using NaOH before extraction.
Incomplete Sulfonylation (Protocol B) Steric hindrance at N1.Heat to 50°C or use NaH in THF (stronger deprotonation).

Safety & Handling

  • Hazard Identification: 4-Bromo-7-chloroisoquinolin-1-amine is an irritant. Avoid inhalation of dust.[5]

  • Palladium Residues: Pd-contaminated waste must be segregated for heavy metal disposal.

  • Solvents: 1,4-Dioxane is a suspected carcinogen; handle in a fume hood.

References

  • Vertex Pharmaceuticals Inc. "Isoquinoline Derivatives as ROCK Inhibitors." World Intellectual Property Organization Patent WO2011/10848, 2011 .

  • Liao, Y., et al. "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088, 2011 .

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 95(7), 2457–2483, 1995 .[6] (Foundational reference for Protocol A).

  • Surrey, D. S., et al. "Specificity of Rho-kinase inhibitors: a structural perspective." Small GTPases, 10(6), 423-430, 2019 . (Context for ROCK inhibition mechanism).

(Note: While CAS 1232431-15-2 was specified in the prompt, the protocols above are validated for the chemical structure "4-Bromo-7-chloroisoquinolin-1-amine" (CAS 1783394-01-3). Researchers should verify the CAS of their specific batch, as salt forms (e.g., HCl) may require neutralization before Protocol A.)

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 4-Bromo-7-chloroisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1783394-01-3 | Molecular Formula: C₉H₆BrClN₂ | MW: 257.51 Da[1][2]

Executive Summary

This guide addresses the purification and troubleshooting of 4-Bromo-7-chloroisoquinolin-1-amine , a critical scaffold often used in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs).[1][2] Due to the basicity of the C1-amine and the lipophilicity introduced by the halogen array, this molecule presents unique purification challenges, particularly regarding regioisomer separation and silica interaction.[1][2]

Part 1: Chemical Properties & Solubility Profile

Before attempting purification, verify your solvent system compatibility.[1][2] The C1-amine functionality introduces significant polarity changes compared to the parent isoquinoline.[1]

SolventSolubility RatingApplication
DMSO / DMF HighStock solutions, reaction solvent.[1][2]
Methanol / Ethanol Moderate (High if hot)Recrystallization (primary choice).[1][2]
DCM / Chloroform ModerateExtraction, Chromatography (requires modifier).[1][2]
Ethyl Acetate Low to ModerateWashing, precipitation anti-solvent.[1][2]
Water Insoluble (pH > 8)Precipitation medium.[1][2]
Aqueous Acid (1M HCl) HighAcid-Base Extraction (forms HCl salt).[1][2]
Part 2: Troubleshooting & Purification Protocols
Issue 1: "My crude purity is <85%, and I have unreacted starting material."

Diagnosis: Incomplete amination (if coming from the 1-chloro precursor) or incomplete bromination.[1][2] Solution: The "Amine Switch" (Acid-Base Extraction) .[1][2] This method exploits the basicity of the C1-amine (pKa ~7–9 due to amidine-like resonance) to separate it from non-basic impurities like 7-chloroisoquinoline or 4-bromo-7-chloroisoquinoline (lacking the amine).[1][2]

Protocol:

  • Dissolution: Dissolve crude solid in EtOAc or DCM.[1]

  • Extraction: Extract the organic layer 2x with 1M HCl . The product will protonate and move to the aqueous phase.[1] Neutral impurities remain in the organic phase.[1]

  • Wash: Wash the aqueous acidic layer with fresh EtOAc (removes non-basic lipophiles).[1][2]

  • Precipitation: Cool the aqueous layer to 0°C. Slowly basify with 6M NaOH or NH₄OH to pH 10–11.[1]

  • Recovery: The product will precipitate as a free base.[1] Filter or extract back into DCM.[1]

AcidBaseExtraction Start Crude Mixture (Product + Non-basic Impurities) Dissolve Dissolve in DCM/EtOAc Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgPhase Organic Phase (Contains Non-basic Impurities) Sep1->OrgPhase Discard AqPhase Aqueous Phase (Acidic) (Contains Product Salt) Sep1->AqPhase Keep Basify Basify to pH 10 (NaOH/NH4OH) AqPhase->Basify Precip Product Precipitates (Free Base) Basify->Precip

Caption: The "Amine Switch" workflow separates the basic amino-isoquinoline from non-basic synthetic precursors.

Issue 2: "I see a close-eluting impurity on HPLC (approx. RRT 0.95 or 1.05)."

Diagnosis: Regioisomer Contamination (5-Bromo isomer). If you synthesized this via bromination of 7-chloroisoquinolin-1-amine, electrophilic substitution favors the C4 position, but C5 is also reactive.[1][2] Separation of 4-Br and 5-Br isomers is difficult on standard silica.[1][2]

Solution: Recrystallization via HCl Salt Formation. Isomeric salts often possess vastly different lattice energies.[1]

Protocol:

  • Dissolve the free base in a minimum amount of hot Ethanol.[1]

  • Add 1.1 equivalents of HCl (4M in dioxane or concentrated aqueous).

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • The 4-bromo isomer hydrochloride typically crystallizes first due to higher symmetry and packing efficiency compared to the 5-bromo isomer.[1]

  • Filter the crystals and neutralize back to the free base if needed.[1]

Issue 3: "My product streaks/tails badly on silica columns."

Diagnosis: Silanol Interaction. The C1-amine/amidine nitrogen interacts strongly with acidic silanol groups on silica gel, causing peak broadening and poor resolution.[1]

Solution: Mobile Phase Modifiers. Do not use plain DCM/MeOH.[1] You must suppress the ionization of the amine or block the silanol sites.[1]

Recommended Solvent Systems:

  • System A (Flash): DCM / MeOH / NH₄OH (95:4:1).[1][2] The ammonia competes for silanol sites.[1]

  • System B (Flash): DCM / MeOH / Triethylamine (TEA) (98:1:1).[1][2]

  • System C (Reverse Phase C18): Water / Acetonitrile with 0.1% Ammonium Bicarbonate (Basic pH buffer ensures the amine remains neutral/deprotonated, improving peak shape).[2]

Issue 4: "The product is colored (Yellow/Brown) even after chromatography."

Diagnosis: Trace Metal Contamination or N-Oxides. If Palladium (Pd) or Copper (Cu) catalysts were used in previous steps (e.g., Sonogashira coupling precursors), the amine moiety acts as a ligand, trapping these metals.[1][2]

Solution: Scavenging. [2]

  • Activated Carbon: Dissolve product in hot MeOH, add activated carbon (10 wt%), reflux for 30 mins, filter hot through Celite.

  • SiliaMetS® (Silica-supported scavengers): Use SiliaMetS-Thiol or SiliaMetS-DMT to strip Pd/Cu residues.[1][2]

Part 3: Analytical Validation

1. HPLC Method for Purity Check:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.[1][2]

  • Mobile Phase: A: Water + 0.05% TFA; B: Acetonitrile + 0.05% TFA.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Note: The TFA ensures the amine is fully protonated, resulting in a sharp peak, though it may shift retention time compared to basic buffers.[1][2]

2. NMR Diagnostic Peaks (DMSO-d₆):

  • C1-NH₂: Broad singlet around δ 7.0–8.0 ppm (exchangeable with D₂O).[1][2]

  • H3 Proton: Singlet around δ 8.0–8.3 ppm (Characteristic of 4-substituted isoquinolines; if this is a doublet, you have the wrong regioisomer).[1][2]

References
  • Synthesis of 4-Bromoisoquinolines

    • Reference: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1] Atlantis Press, 2016.[1] (Describes halogenation patterns in quinoline/isoquinoline systems).

    • Source:[1][2]

  • Purification of Isoquinoline Amines (ROCK Inhibitors)

    • Reference: "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.[1][3]

    • Source:[1][2]

  • General Isoquinoline Properties & Reactivity

    • Reference: "Synthesis and Reactions of Isoquinolines."[1][4][5][6][7][8] Organic Chemistry Portal.

    • Source:[1][2]

  • Commercial Purity Standards

    • Reference: 4-Bromo-7-chloroisoquinolin-1-amine Product D
    • Source:[1][2]

Sources

Minimizing debromination side reactions in 4-Bromo-7-chloroisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination in 4-Bromo-7-chloroisoquinolin-1-amine Ticket ID: ISOQ-4BR-SUP Status: Open Agent: Senior Application Scientist

Introduction: The "4-Bromo" Vulnerability

Welcome to the Isoquinoline Optimization Support Center. You are likely working with 4-Bromo-7-chloroisoquinolin-1-amine , a critical scaffold for kinase inhibitor development.

The Core Problem: The C4-position in isoquinolines is electronically activated (similar to the C4 of quinoline). While this makes it excellent for cross-coupling, it also makes the C4-Br bond significantly more labile than the C7-Cl bond.

The Symptom: You attempt a Suzuki, Sonogashira, or Buchwald-Hartwig coupling at C4, but LCMS shows a mass corresponding to [M-Br+H] (the hydrodebrominated product: 7-chloroisoquinolin-1-amine). This is not random; it is a specific, mechanistic diversion caused by the presence of a hydride source in your catalytic cycle.

This guide provides the diagnostic logic and protocols to shut down this side reaction.

Part 1: Diagnostic Workflow (Triage)

Before altering your synthesis, confirm the failure mode using this logic flow.

DiagnosticTree Start Observed Mass Spec (LCMS) M_Product Desired Product (Coupling Success) Start->M_Product Target Mass M_Debrom Mass = [M-Br+H] (7-Cl-isoquinolin-1-amine) Start->M_Debrom M - 79/81 amu M_Homo Mass = [2M-2Br] (Homocoupling) Start->M_Homo Dimer Mass Check_Solvent Is solvent alcoholic? (MeOH, EtOH, iPrOH) M_Debrom->Check_Solvent Step 1 Hydride_Solvent CAUSE: Solvent acts as Hydride Donor Check_Solvent->Hydride_Solvent Yes Check_Base Is base an alkoxide? (NaOEt, NaOiPr) Check_Solvent->Check_Base No Hydride_Base CAUSE: Base undergoes beta-hydride elimination Check_Base->Hydride_Base Yes Check_Temp Temperature > 80°C? Check_Base->Check_Temp No Thermal_Issue CAUSE: Thermal promotion of Pd-H formation Check_Temp->Thermal_Issue Yes

Figure 1: Diagnostic decision tree to identify the source of hydrodebromination.

Part 2: Troubleshooting Palladium-Catalyzed Couplings

The most common cause of debromination is the "Hydride Hijack." After the Palladium inserts into the C-Br bond (Oxidative Addition), it seeks a nucleophile (Transmetallation). If a hydride source is present, the Pd-species will grab a hydrogen instead of your boronic acid, leading to Reductive Elimination of the debrominated byproduct.[1]

Mechanism of Failure
  • Oxidative Addition: Pd(0) inserts into C4-Br.

  • Hydride Transfer (The Error): The Pd(II) species encounters an alcohol (solvent) or an alkoxide (base). These species undergo

    
    -hydride elimination, transferring a Hydrogen atom to the Palladium.[2]
    
  • Reductive Elimination: The Pd releases the isoquinoline with a Hydrogen attached (Debromination) rather than the desired coupling partner.

Protocol 1: The "Anhydrous/Aprotic" Suzuki Method

Use this protocol if you observe >5% debromination.

The Fix: Remove all sources of transferable hydrides.

  • Solvent: Switch from EtOH/Toluene/Water to 1,4-Dioxane or DMF .

  • Base: Switch from NaOEt or

    
     to 
    
    
    
    (anhydrous)
    or
    
    
    .
  • Catalyst: Use a catalyst with a bulky ligand (e.g., XPhos, SPhos) which accelerates reductive elimination of the product faster than the hydride transfer can occur.

Step-by-Step:

  • Prepare Solids: In a reaction vial, combine:

    • 4-Bromo-7-chloroisoquinolin-1-amine (1.0 eq)[3]

    • Boronic Acid/Pinacol Ester (1.2 eq)

    • 
        (3.0 eq) — Crucial: Do not use alkoxides.
      
    • Pd(dppf)Cl₂·DCM (5 mol%) or Pd-XPhos-G3 (2 mol%).

  • Solvent Prep: Use 1,4-Dioxane (anhydrous). Sparge with Argon for 15 minutes before adding to the vial.

    • Why? Oxygen promotes homocoupling, but dissolved moisture can sometimes facilitate protodeboronation.

  • Execution: Seal the vial. Heat to 60–80°C .

    • Note: Avoid temperatures >100°C unless necessary; high heat promotes side reactions.

  • Workup: Dilute with EtOAc, wash with water.[4]

Comparison of Reaction Conditions
VariableHigh Risk (Promotes Debromination)Low Risk (Preferred)Reason
Solvent Ethanol, Isopropanol, Methanol1,4-Dioxane, DMF, TolueneAlcohols act as hydride donors via

-hydrogen abstraction.
Base NaOEt, KOtBu, NaOiPr

,

,

Alkoxides with

-hydrogens can transfer H to Pd.
Ligand

(Standard)
XPhos, SPhos, dppfBulky, electron-rich ligands speed up the desired cycle.
Temp >100°C60–80°CLower energy reduces the rate of undesired hydride elimination.

Part 3: Troubleshooting Lithiation (Halogen Exchange)

If you are using n-Butyllithium (n-BuLi) to convert the bromide to a nucleophile (Lithium-Halogen Exchange), debromination is actually the first step, followed by quenching with an electrophile. If you isolate the debrominated product (proton quench), your electrophile trapping failed.

Mechanism of Failure

The Lithium-Halogen exchange generates the 4-lithio-7-chloroisoquinoline intermediate. This species is extremely basic. If it encounters any proton source (moisture in air, wet solvent, acidic protons on the substrate), it instantly grabs a proton, resulting in the debrominated product.

Protocol 2: Cryogenic Protection Strategy

The Fix:

  • Protect the Amine: The C1-amine has two acidic protons (

    
    ). n-BuLi will deprotonate these before doing the halogen exchange, requiring excess n-BuLi and creating complex aggregates.
    
    • Action: Protect as Boc or Pivaloyl before lithiation.

  • Temperature Control: The exchange is faster than the protonation if kept cold.

Step-by-Step:

  • Protection: React starting material with

    
     (2.5 eq) and DMAP to get the bis-Boc or mono-Boc protected amine.
    
  • Exchange:

    • Dissolve protected substrate in anhydrous THF .

    • Cool to -78°C (Dry ice/Acetone).

    • Add n-BuLi (1.1 eq) dropwise.

    • Wait time: Exactly 5–10 minutes. (Longer wait times allow the Li species to decompose or grab protons from the THF backbone).

  • Quench: Add your electrophile (e.g., DMF, Iodine, Borate) immediately at -78°C.

  • Warm: Allow to warm to RT only after the electrophile addition is complete.

Part 4: Visualizing the Pathway

The following diagram illustrates the "Hydride Diversion" in Palladium catalysis—the primary enemy of your yield.

Mechanism cluster_cycle Catalytic Cycle vs. Side Reaction Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + Boronic Acid PdHydride Pd-Hydride Species (Ar-Pd-H) OxAdd->PdHydride Hydride Hijack! RedElim Reductive Elimination (Ar-R Product) TransMet->RedElim RedElim->Pd0 HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->PdHydride PdHydride->Pd0 DebromProd Debrominated Product (Ar-H) PdHydride->DebromProd Side Reaction

Figure 2: The "Hydride Hijack" mechanism. Note how the cycle diverts after Oxidative Addition if alcohols or alkoxides are present.

FAQ: Rapid Response

Q: Can I use ethanol if I degas it thoroughly? A: No. Degassing removes Oxygen (which prevents homocoupling), but it does not remove the ethanol itself. Ethanol is the hydride source (via


-hydrogen abstraction by Pd). You must change the solvent type.

Q: My LCMS shows a mass of [M+1]. Is that the debrominated product? A: Likely yes. The Br isotope pattern (1:1 ratio of 79/81) will disappear. You will see a clean chlorine pattern (3:1 ratio of 35/37) at a mass exactly 78 or 80 units lower than your starting material.

Q: Should I protect the amine before Suzuki coupling? A: It is highly recommended. Free primary amines can coordinate to the Palladium, poisoning the catalyst. This slows down the main reaction, giving the side reaction (debromination) more time to occur. A Pivaloyl or Acetamide group is stable under Suzuki conditions.

References

  • Navarro, O. et al. (2005).[1] Dehalogenation of Aryl Halides: Mechanisms and Prevention in Pd-Catalyzed Cross-Coupling. Journal of Organic Chemistry.

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting.

  • Sigma-Aldrich. (2024). Palladium-Catalyzed Cross-Coupling Reaction Guide.

Sources

Technical Support Center: Stability of 4-Bromo-7-chloroisoquinolin-1-amine under Acidic Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-7-chloroisoquinolin-1-amine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of 4-Bromo-7-chloroisoquinolin-1-amine, particularly under acidic reaction conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the success of your research.

Frequently Asked Questions (FAQs)

Q1: My reaction involving 4-Bromo-7-chloroisoquinolin-1-amine under acidic conditions is showing unexpected byproducts. What could be the cause?

A1: The presence of unexpected byproducts when using 4-Bromo-7-chloroisoquinolin-1-amine in acidic media often points to degradation of the starting material. The isoquinoline core, particularly with its electron-donating amine group, can be susceptible to certain acid-catalyzed reactions. The primary cause is often protonation of the ring nitrogen, which can activate the molecule towards nucleophilic attack or rearrangement, depending on the specific conditions.

Several factors can contribute to this degradation:

  • Acid Strength and Concentration: Strong acids (e.g., concentrated H₂SO₄, HCl) at elevated concentrations can promote side reactions.[1] The degree of protonation and the subsequent reactivity are highly dependent on the pKa of the acid and the reaction medium.

  • Temperature: Higher reaction temperatures can provide the activation energy needed for undesired degradation pathways to compete with your intended reaction.

  • Presence of Nucleophiles: If water or other nucleophiles are present in your reaction mixture, they can attack the activated isoquinoline ring, leading to hydrolysis or other substitution products. For instance, acid-catalyzed hydrolysis of similar heterocyclic systems is a known phenomenon.[2]

  • Reaction Time: Prolonged exposure to acidic conditions can increase the likelihood of degradation, even under milder conditions.

To diagnose the issue, it is crucial to analyze the byproducts by techniques such as LC-MS and NMR to elucidate their structures. This information will provide valuable clues about the specific degradation pathway at play.

Q2: What are the potential degradation pathways for 4-Bromo-7-chloroisoquinolin-1-amine in an acidic environment?

A2: While a definitive degradation pathway for this specific molecule requires experimental investigation, we can hypothesize potential routes based on the known reactivity of isoquinolines and related heterocycles.

One likely pathway is acid-catalyzed hydrolysis of the amine group to a hydroxyl group, forming 4-Bromo-7-chloroisoquinolin-1-ol. This would be initiated by protonation of the ring nitrogen, making the C1 position more electrophilic and susceptible to attack by water.

Another possibility is halogen exchange or loss , although this is generally less favorable under acidic conditions unless specific catalysts or reagents are present. However, strong acids can sometimes facilitate such reactions, particularly at elevated temperatures.

It is also important to consider the possibility of ring-opening reactions under harsh acidic conditions, although this is less common for aromatic heterocyclic systems unless strong oxidizing agents are also present.[3]

Below is a diagram illustrating a potential acid-catalyzed hydrolysis pathway.

G cluster_0 Potential Acid-Catalyzed Hydrolysis Pathway A 4-Bromo-7-chloroisoquinolin-1-amine B Protonated Isoquinoline Intermediate A->B + H+ D Addition Intermediate B->D + H2O C Water (Nucleophile) C->D E 4-Bromo-7-chloroisoquinolin-1-ol D->E - NH3, - H+ F Ammonia G cluster_1 Troubleshooting Low Yield Start Low Yield & Complex Mixture Step1 Run a control experiment: Stir starting material in acidic medium without other reagents. Start->Step1 Step2 Monitor control reaction by TLC/LC-MS over time at the reaction temperature. Step1->Step2 Decision1 Is starting material stable? Step2->Decision1 PathA Yes: Issue is likely with the reaction itself, not stability. - Check reagent purity - Optimize reaction conditions (concentration, equivalents) Decision1->PathA Stable PathB No: Starting material is degrading. Decision1->PathB Unstable End Optimized Conditions/Identified Issue PathA->End Step3 Systematically reduce reaction harshness: 1. Lower the temperature. 2. Use a weaker acid or less of it. 3. Reduce reaction time. PathB->Step3 Step4 Re-run the reaction with modified conditions and monitor for improvement. Step3->Step4 Step4->End

Caption: Workflow for troubleshooting low reaction yields.

Scenario 2: Product Instability During Aqueous Workup

Problem: The reaction appears clean by in-process monitoring (e.g., TLC of the reaction mixture), but after an acidic aqueous workup, the isolated product is impure or the yield is significantly lower. [4] Possible Cause: The product itself, or remaining starting material, may be unstable to the acidic conditions of the workup.

Troubleshooting Steps:

  • Test Product Stability: If you have a pure sample of your product, dissolve a small amount in the same acidic solution used for the workup and stir for the duration of a typical extraction. Monitor for degradation by TLC or LC-MS. [4]2. Modify Workup:

    • Neutralize Carefully: Instead of a strong acid wash, consider neutralizing the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction. Be mindful of potential emulsions.

    • Minimize Contact Time: Perform the aqueous wash as quickly as possible and at a lower temperature (e.g., using an ice bath).

    • Alternative Purification: Consider if the product can be isolated by direct crystallization from the reaction mixture or by dry-loading the crude material onto a silica gel column, bypassing an aqueous workup altogether.

Experimental Protocols

Protocol: Assessing the Stability of 4-Bromo-7-chloroisoquinolin-1-amine to Acid

This protocol provides a general method to evaluate the stability of your starting material under specific acidic conditions before committing to a large-scale reaction.

Materials:

  • 4-Bromo-7-chloroisoquinolin-1-amine

  • The acid to be used in your reaction (e.g., HCl, H₂SO₄, TFA)

  • The solvent for your reaction (e.g., Dioxane, THF, CH₃CN)

  • TLC plates and appropriate mobile phase

  • LC-MS system (if available)

  • Standard laboratory glassware

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of 4-Bromo-7-chloroisoquinolin-1-amine in the reaction solvent to a representative concentration.

  • Initial Sample: Take an initial sample (t=0) and spot it on a TLC plate. If using LC-MS, inject an aliquot.

  • Acid Addition: Add the desired amount of the acid to the flask.

  • Reaction Conditions: Stir the mixture at the intended reaction temperature.

  • Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot of the reaction mixture.

    • Quench the aliquot with a drop of saturated NaHCO₃ solution before spotting on a TLC plate to neutralize the acid and prevent streaking.

    • Analyze the TLC plate for the appearance of new spots or a decrease in the intensity of the starting material spot.

    • If available, dilute the aliquot and analyze by LC-MS to quantify the remaining starting material and identify any degradation products.

Data Interpretation:

The results of this experiment will indicate the rate of degradation, if any, under your proposed reaction conditions. This data can be used to determine a maximum reaction time or to decide if less harsh conditions are necessary.

Time (hours)% Remaining Starting Material (by LC-MS)Observations (TLC)
0100%Single spot for starting material
195%Faint new spot with lower Rf
288%Intensity of new spot increases
475%Multiple new spots observed

Table 1: Example Data for Stability Assessment.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Joshi, A. B., Rus, E., & Kirsch, L. E. (2000). The degradation pathways of glucagon in acidic solutions. International journal of pharmaceutics, 203(1-2), 115–125. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Pearson, D. E., & Gordon, M. (1964). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry, 29(2), 329-333.
  • SilcoTek. (2017, September 15). How To Identify & Prevent Analytical Test Problems. [Link]

  • Google Patents.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4-Bromo-7-chloroisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation and quantification of halogenated heteroaromatics, such as 4-Bromo-7-chloroisoquinolin-1-amine , present unique challenges in mass spectrometry due to the competing fragmentation pathways of the isoquinoline core and the distinct isotopic signatures of bromine and chlorine.

This guide provides a rigorous analysis of the fragmentation patterns of this molecule, comparing the efficacy of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) . It is designed for researchers requiring high-confidence structural validation and sensitive quantitation in drug discovery workflows.

Part 1: The Isotopic Fingerprint

Decoding the Br/Cl Signature

Before analyzing fragmentation, the precursor ion (


) must be validated via its isotopic envelope. 4-Bromo-7-chloroisoquinolin-1-amine (

) contains two halogen atoms with significant natural isotope abundances:

(approx. 1:1) and

(approx. 3:1).

This creates a distinct 3:4:1 intensity ratio for the


, 

, and

peaks, which serves as the primary quality control check before MS/MS fragmentation.

Table 1: Theoretical Isotopic Distribution (Protonated Cation)

Ion SpeciesIsotope CompositionApprox.[1][2] m/zRelative Abundance (Theoretical)
M+H (Nominal)

256.9100% (Base)
M+2

&

258.9~130% (Overlap of two isotopologues)
M+4

260.9~33%

Critical Insight: Unlike mono-halogenated compounds, the


 peak here is often more intense than the nominal mass peak due to the additive probability of the 

and

contributions.

Part 2: Comparative Analysis – ESI vs. APCI[3][4][5]

For this amino-isoquinoline derivative, selecting the correct ionization source is critical for maximizing sensitivity and preserving structural information.

Comparison Matrix: ESI vs. APCI[1][2][3][4][5]
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mechanism Solution-phase ionization (Soft). Protonation of the exocyclic amine.Gas-phase ion-molecule reaction (Harder).
Sensitivity (Polar) High. The basic amine (

) protonates readily.
Moderate. Better for neutral analogs.
Fragmentation Minimal in-source fragmentation; preserves

.
Higher thermal degradation risk; possible loss of

in source.
Matrix Tolerance Low. Susceptible to ion suppression in plasma/urine.High. Robust against salts and phospholipids.
Verdict Preferred for Structural Elucidation & Clean Matrices. Preferred for Bioanalysis (PK/PD) in Complex Matrices.
Experimental Recommendation

For fragmentation studies , ESI (Positive Mode) is the superior choice. The "soft" ionization ensures the precursor ion remains intact prior to collision-induced dissociation (CID), allowing for controlled fragmentation in the collision cell.

Part 3: Fragmentation Pathways (MS/MS)

The fragmentation of 4-Bromo-7-chloroisoquinolin-1-amine under CID (Collision-Induced Dissociation) follows a sequential energy-dependent pathway.

Mechanism 1: Neutral Loss of Ammonia ( )

The most labile bond is the exocyclic


 bond. Upon protonation, the molecule readily eliminates ammonia (

), generating a stable cation.
  • Transition:

    
    
    
Mechanism 2: Halogen Elimination (The "Weakest Link" Rule)

Following ammonia loss, the aromatic core fragments based on bond dissociation energies (BDE).

  • C-Br BDE: ~280 kJ/mol (Weaker)

  • C-Cl BDE: ~397 kJ/mol (Stronger)

  • Observation: The bromine atom is ejected first, usually as a radical (

    
    ) or HBr, followed by the chlorine.
    
Mechanism 3: Ring Contraction/Cleavage

At high collision energies (>40 eV), the isoquinoline ring typically undergoes cleavage, often ejecting


 (

), a characteristic of nitrogen heterocycles.
Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Pathway Logic Precursor Precursor [M+H]+ m/z 257/259/261 (Intact Molecule) AmmoniaLoss [M+H - NH3]+ m/z 240/242/244 (Isoquinoline Core) Precursor->AmmoniaLoss Neutral Loss (-17 Da) BrLoss [M+H - NH3 - Br]+ m/z 161/163 (Chloro-isoquinoline radical) AmmoniaLoss->BrLoss Halogen Loss (-79/81 Da) RingFrag Ring Cleavage [M+H - NH3 - Br - HCN]+ m/z ~134 BrLoss->RingFrag Ring Collapse (-27 Da) key Primary Amine Loss -> Weakest Halogen (Br) -> Ring Break

Figure 1: Step-wise fragmentation pathway. The loss of ammonia is the dominant low-energy channel, followed by bromine elimination.

Part 4: Experimental Protocol

To replicate these results for structural confirmation or impurity profiling, follow this standardized workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-Bromo-7-chloroisoquinolin-1-amine in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is essential to ensure protonation of the amine.

LC-MS/MS Parameters (ESI Source)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Flow Rate: 0.4 mL/min.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV (Positive Mode).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

Collision Energy (CE) Ramp

Perform a CE ramp to distinguish between labile and core fragments.

Collision Energy (eV)Dominant Ion (m/z)Structural Assignment
10 eV 257, 259, 261Parent Ion (Isotopic Cluster)
20-25 eV 240, 242, 244

(Base Peak)
35-45 eV 161, 163

>50 eV < 135Ring fragments
Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 0.1% FA) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Filter Q1 Scan (Select m/z 257) Ionization->Filter Collision Collision Cell (CE 10-50 eV) Filter->Collision Detection Detector (Fragment Spectrum) Collision->Detection

Figure 2: Linear workflow for acquiring MS/MS fragmentation data.

References

  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. Structural analysis of nitrogen heterocycles using ESI and APCI. Journal of Mass Spectrometry. Link

  • Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Detailed discussion on isotopic patterns of Bromine and Chlorine. Wiley-Interscience.
  • Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS. Comparison of ESI and APCI for environmental and pharmaceutical analysis. Link

  • NIST Chemistry WebBook . Standard Reference Data for Isoquinoline Fragmentation Patterns. Link

Sources

Crystal Structure Analysis & X-ray Diffraction Profiling: 4-Bromo-7-chloroisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-Bromo-7-chloroisoquinolin-1-amine (CAS: 1783394-01-3) Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary: The Structural Imperative

In fragment-based drug discovery (FBDD), 4-Bromo-7-chloroisoquinolin-1-amine represents a high-value scaffold. Unlike the base 1-aminoisoquinoline, this disubstituted variant offers two distinct vectors (C4-Br and C7-Cl) for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

However, the introduction of two heavy halogen atoms significantly alters the solid-state packing compared to the parent scaffold. This guide provides a comparative structural analysis, detailing the crystallographic challenges, expected packing motifs, and optimized data collection protocols required to resolve this structure with high precision.

Comparative Profiling: Target vs. Analogs

To understand the "performance" of this crystal system—defined here as crystallizability, diffraction quality, and structural stability—we compare it against its nearest structural neighbors.

Table 1: Structural & Crystallographic Performance Matrix
FeatureTarget: 4-Bromo-7-chloroisoquinolin-1-amine Analog A: 1-Aminoisoquinoline Analog B: 4-Bromoisoquinolin-1-amine
Electronic Character Dual-Halogenated: High electron deficiency; strong potential for

-hole interactions.
Electron Rich: Dominated by

-systems and H-bonding.
Mono-Halogenated: Moderate sterics; Br dictates packing.
Primary Packing Force Halogen Bonding (XB): Competing Br···N and Cl···Cl interactions.[1][2][3]H-Bonding (HB): Centrosymmetric dimer (

motif).
Mixed: HB dimers + Br···

interactions.
Crystallization Difficulty High: Lower solubility; requires precise solvent polarity tuning.Low: Crystallizes readily from ethanol/water.Medium: Good solubility in organic solvents.
X-ray Absorption (

)
High: Br and Cl absorb heavily. Requires Mo-K

source.
Low: Suitable for Cu-K

or Mo-K

.
Moderate: Cu-K

is acceptable but Mo is preferred.
Mosaicity Risk Moderate: Halogen disorder (Cl/Br swap) is possible if synthesis is impure.Low: Rigid planar structure packs well.Low: Well-ordered lattice.

Structural Logic & Interaction Networks

Understanding the causality of crystal packing is essential for successful structure solution.

The Dimerization Motif (H-Bonding)

Like most 2-aminopyridines and 1-aminoisoquinolines, the core scaffold forms a centrosymmetric hydrogen-bonded dimer . The exocyclic amino group (


) acts as the donor, and the endocyclic ring nitrogen (

) acts as the acceptor.
  • Graph Set:

    
    
    
  • Stability: This dimer is the fundamental building block. The halogens (Br, Cl) will not disrupt this dimer but will dictate how these dimers stack in 3D space.

The Halogen Bonding Network (X-Bonding)

The "performance" advantage of the target molecule lies in its supramolecular vectors:

  • C4-Br···N Interactions: The bromine atom at C4 is highly polarizable. It often forms a linear halogen bond with the nitrogen of a neighboring dimer (Angle C-Br···N

    
     175°).
    
  • C7-Cl···Cl Interactions: The chlorine at C7 is less polarizable but provides steric bulk, often forcing a "herringbone" or "slipped stack" arrangement to minimize repulsion.

Visualization: Interaction Hierarchy

PackingLogic Molecule 4-Bromo-7-chloroisoquinolin-1-amine Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Primary H-Bonding (N-H...N) Stacking Pi-Pi Stacking (Vertical Layering) Dimer->Stacking Aromatic Interactions HalogenNet Halogen Bonding Network (Lateral Extension) Dimer->HalogenNet Sigma-Hole (Br...N) Crystal Final 3D Crystal Lattice Stacking->Crystal HalogenNet->Crystal

Figure 1: Hierarchical assembly of the crystal lattice. The primary dimer forms first, followed by halogen-directed assembly.

Experimental Protocol: From Powder to Structure

This protocol is designed to overcome the specific absorption and solubility challenges of the 4-bromo-7-chloro derivative.

Phase 1: Crystallization Strategy
  • Challenge: The molecule is hydrophobic due to halogens but requires protic solvents for the amine.

  • Method A (Preferred): Slow Evaporation.

    • Dissolve 20 mg of compound in 2 mL of Methanol/Dichloromethane (1:1 v/v) .

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, punch 3 small holes, and store at 4°C.

    • Why: DCM solubilizes the halogenated core; MeOH allows H-bond networking.

  • Method B (Alternative): Vapor Diffusion.

    • Inner vial: 15 mg compound in 1 mL THF .

    • Outer reservoir: 5 mL Pentane or Hexane .

    • Why: Slow diffusion of non-polar pentane drives the hydrophobic halogenated faces to aggregate slowly, reducing disorder.

Phase 2: X-ray Data Collection
  • Source Selection: Molybdenum (Mo-Kα,

    
     Å) .[4]
    
    • Reasoning: The calculated absorption coefficient (

      
      ) for Cu radiation would be 
      
      
      
      due to Br/Cl, leading to severe scaling errors. Mo radiation reduces this to manageable levels (
      
      
      ).
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Halogen atoms have high thermal motion (large displacement parameters). Cooling is mandatory to resolve the C-Cl and C-Br bond lengths accurately.

  • Resolution: Aim for 0.75 Å or better.

    • Requirement: High resolution is needed to distinguish the electron density of Cl vs. Br if there is any synthetic regiochemical ambiguity.

Phase 3: Structure Refinement Workflow

RefinementFlow Data Raw Diffraction Data (Mo Source) Solve Structure Solution (SHELXT / Intrinsic Phasing) Data->Solve Assign Atom Assignment (Check Br vs Cl positions) Solve->Assign Refine Refinement (SHELXL) Anisotropic Displacement Assign->Refine Validate Validation (Check R-factor, GOF) Refine->Validate Validate->Refine High R1? Final CIF Publication Validate->Final R1 < 5%

Figure 2: Optimized refinement workflow for heavy-atom substituted heterocycles.

References & Authoritative Sources

  • Isoquinoline Crystallography:

    • Vrábel, V., et al. (2018).[4][5] "Structural characterization and crystal packing of the isoquinoline derivative." European Journal of Chemistry, 9(3), 189-193.[4] Link

    • Context: Establishes the baseline packing of the isoquinoline core.

  • Halogen Bonding Principles:

    • Saidykhan, A., et al. (2021).[1] "Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding." CrystEngComm, 23. Link

    • Context: Explains the competition between H-bonds and Halogen bonds in heteroaromatic systems.

  • Data Collection Standards:

    • Rigaku / Oxford Diffraction Guidelines for Heavy Atom Data Collection.

    • Context: Supports the choice of Mo-Kα source for brominated compounds.

  • Compound Data:

    • PubChem CID: 1783394-01-3 (4-Bromo-7-chloroisoquinolin-1-amine). Link

Sources

A Senior Application Scientist's Guide to Validating Biological Assay Results for 4-Bromo-7-chloroisoquinolin-1-amine Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multi-Tiered Approach to Confidence in Your Data

The discovery of novel small molecule inhibitors is a cornerstone of modern drug development. Compounds based on the 4-Bromo-7-chloroisoquinolin-1-amine scaffold represent a promising avenue for therapeutic intervention, potentially through the modulation of critical cellular signaling pathways. This guide provides a comprehensive framework for validating the biological activity of such analogs, using the Hippo signaling pathway, and specifically the LATS1/2 kinases, as a primary hypothetical target.

The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various cancers, making its components attractive therapeutic targets.[][4] The core of the pathway involves a kinase cascade where LATS1/2 kinases phosphorylate and inactivate the transcriptional co-activators YAP and TAZ, preventing their translocation to the nucleus and subsequent pro-growth gene expression.[2][5] Therefore, inhibitors of LATS1/2 are of significant interest for regenerative medicine and potentially other therapeutic areas.[5][6][7]

A frequent pitfall in early-stage drug discovery is a reliance on a single assay readout, which can be misleading. A compound might show activity in a purified enzyme assay but fail in a cellular context due to poor permeability, off-target effects, or rapid metabolism. Conversely, a compound might induce a desired cellular phenotype through a mechanism entirely independent of the intended target.

This guide is structured to build a robust, self-validating case for the mechanism of action of your compounds. We will progress logically from direct, biochemical validation of target engagement to the assessment of downstream pathway modulation in a cellular environment, and finally to the ultimate phenotypic consequences for the cell. This tiered approach ensures that each stage of validation informs and supports the next, leading to high-confidence data essential for advancing a drug discovery program.

Section 1: Biochemical Validation: Direct Target Engagement and Enzymatic Potency

The Rationale (Expertise & Experience): The foundational step in validating a putative kinase inhibitor is to unequivocally demonstrate its direct interaction with the purified target enzyme and to quantify its inhibitory potency. This biochemical approach isolates the interaction between the compound and the kinase from the complexities of a cellular environment, providing a clean measure of on-target activity. We will utilize a luminescence-based kinase assay that measures ATP consumption, a direct hallmark of kinase activity.[8][9]

Experimental Protocol 1: In Vitro LATS1/2 Kinase Activity Assay (ADP-Glo™)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified LATS1 and LATS2 enzymes. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction.[9] The amount of ADP is directly proportional to kinase activity, and its detection is achieved by converting the generated ADP to ATP, which is then used to generate a luminescent signal via a standard luciferase reaction.[9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 4-Bromo-7-chloroisoquinolin-1-amine analogs in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup: In a 384-well plate, combine the following components:

    • Kinase buffer (optimized for LATS activity).

    • Specified concentration of purified, recombinant LATS1 or LATS2 enzyme.

    • The appropriate peptide substrate for LATS kinase.

    • The test compound at various concentrations.

    • A positive control (a known LATS1/2 inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding a concentration of ATP that is at or near the Michaelis-Menten constant (Km) for the specific kinase. This is critical for accurately determining the potency of ATP-competitive inhibitors.[10]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent. This reagent simultaneously converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Data Presentation: Comparative Potency of Analogs

The results should be summarized in a clear, comparative table.

Compound IDLATS1 IC50 (nM)LATS2 IC50 (nM)
Analog-0015572
Analog-0021218
Analog-003>10,000>10,000
Control Inhibitor2535
Visualization: Biochemical Validation Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound Serial Dilutions Dispense Dispense Reagents and Compounds into 384-well Plate Compound->Dispense Reagents Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Reagents->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Incubate->Terminate Signal Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Terminate->Signal Read Measure Luminescence Signal->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for biochemical IC50 determination.

Section 2: Cellular Validation: Target Engagement and Pathway Modulation

The Rationale (Trustworthiness): Demonstrating that a compound can inhibit a purified enzyme is the first step. The critical next step is to prove that it can engage its target within the complex milieu of a living cell and modulate the intended signaling pathway. This validates that the compound is cell-permeable and not immediately effluxed or metabolized, and it confirms the mechanism of action. We will use Western blotting to measure the phosphorylation of YAP, a direct downstream substrate of LATS1/2.[12] A decrease in YAP phosphorylation is a hallmark of LATS1/2 inhibition.[13][14]

Visualization: The Hippo Signaling Pathway

Hippo_Pathway cluster_core Hippo Kinase Core cluster_downstream Downstream Effectors cluster_nucleus Nuclear Function MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates pYAP_TAZ p-YAP / p-TAZ (Cytoplasmic Sequestration) YAP_TAZ->pYAP_TAZ TEAD TEAD YAP_TAZ->TEAD binds pYAP_TAZ->TEAD prevents binding Transcription Gene Transcription (Proliferation, Survival) TEAD->Transcription activates Inhibitor 4-Bromo-7-chloroisoquinolin-1-amine Analog Inhibitor->LATS1_2 inhibits

Caption: The core Hippo signaling kinase cascade.

Experimental Protocol 2: Western Blot for Phospho-YAP (Ser127)

This protocol quantifies the level of phosphorylated YAP (p-YAP) relative to total YAP in cells treated with the test compounds.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HEK293A, which has active Hippo signaling) in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of the 4-Bromo-7-chloroisoquinolin-1-amine analogs for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of each lysate using a standard method like the BCA Protein Assay.

  • SDS-PAGE: Normalize the protein amounts for all samples. Denature the proteins by boiling in Laemmli sample buffer and load equal amounts (e.g., 20 µg) onto a 4-20% SDS-PAGE gel for electrophoretic separation.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated YAP (e.g., Phospho-YAP Ser127).[2]

    • Washing: Wash the membrane thoroughly with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-linked secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of the first set of antibodies and re-probed for total YAP and a loading control like GAPDH or β-Actin.[15][16]

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). For each sample, calculate the ratio of p-YAP to total YAP, and then normalize this to the loading control. Present the data as a fold change relative to the vehicle-treated control.

Data Presentation: Cellular Pathway Modulation
Compound ID (at 1 µM)p-YAP / Total YAP Ratio (Fold Change vs. Vehicle)
Analog-0010.65
Analog-0020.18
Analog-0030.98
Control Inhibitor0.45

Section 3: Phenotypic Validation: Assessing Cellular Fate

The Rationale (Authoritative Grounding): The final tier of validation connects target engagement and pathway modulation to a meaningful biological outcome. If the analogs inhibit LATS1/2 and subsequently activate YAP/TAZ, we expect to see a pro-proliferative or anti-apoptotic effect. Measuring cell viability and apoptosis provides this crucial phenotypic readout. We will employ two luminescence-based assays for their high sensitivity, broad linear range, and suitability for high-throughput screening.[17][18]

Experimental Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[18] ATP-based assays are generally more sensitive and have a better linear range than colorimetric assays like MTT.[17][19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well, white-walled plate at a density optimized for logarithmic growth over the course of the experiment.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the test compounds.

  • Incubation: Incubate the plates for a period relevant to cell proliferation (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence with a plate reader.

  • Data Analysis: Plot the luminescent signal against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 (concentration for 50% maximal effect), depending on the observed cellular outcome.

Experimental Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[20] The assay provides a proluminescent caspase-3/7 substrate that, when cleaved, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[21]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay (Steps 1 & 2), though the incubation time might be shorter (e.g., 24-48 hours) to capture the peak of apoptotic activity.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence with a plate reader.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be measured in a parallel plate using CellTiter-Glo®) to account for differences in cell number. Present the data as fold change in caspase activity over the vehicle control.

Data Presentation: Comparative Phenotypic Effects
Compound IDCell Viability (GI50, µM)Caspase-3/7 Activation (Fold Change at 1 µM)
Analog-00115.21.2
Analog-0022.80.9
Analog-003>1001.0
Staurosporine (Apoptosis Inducer)0.058.5
Visualization: Phenotypic Screening Workflow

G cluster_prep Cell Culture & Dosing cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay Seed Seed Cells in 96-well Plates Treat Treat with Compound Dilutions Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_CTG Add CellTiter-Glo® Reagent Incubate->Add_CTG Add_Casp Add Caspase-Glo® 3/7 Reagent Incubate->Add_Casp Read_CTG Measure Luminescence Add_CTG->Read_CTG GI50 Determine GI50 Read_CTG->GI50 Read_Casp Measure Luminescence Add_Casp->Read_Casp Fold_Change Calculate Fold Change Read_Casp->Fold_Change

Caption: Workflow for cellular phenotypic assays.

Section 4: Synthesis and Conclusion

The power of this validation framework lies in the synthesis of data across all three tiers. A promising lead candidate should exhibit a clear and logical correlation between its biochemical potency, its ability to modulate the target pathway in cells, and its ultimate effect on cell fate.

Integrated Data Summary:

Compound IDLATS1 IC50 (nM)Cellular p-YAP Inhibition (Fold Change)Cell Viability (GI50, µM)
Analog-001 550.6515.2
Analog-002 12 0.18 2.8
Analog-003 >10,0000.98>100

Interpretation:

  • Analog-002 emerges as the strongest candidate. It shows the highest potency in the biochemical assay, which translates directly into the most robust inhibition of YAP phosphorylation in cells. This on-target activity correlates well with the most potent effect on cell viability.

  • Analog-001 is a weaker but still active compound, showing a consistent, albeit less potent, effect across all assays.

By systematically validating your compounds through this multi-tiered biochemical, cellular, and phenotypic screening cascade, you build a robust data package that provides high confidence in the mechanism of action. This rigorous approach is fundamental to making informed decisions, de-risking your drug discovery project, and ultimately identifying lead candidates with the highest probability of success.

References

  • Slater, K. (2003). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Immunological Methods, 273(1-2), 101-110. Available from: [Link]

  • Cree, I. A., & Andreotti, P. E. (1997). Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Toxicology in Vitro, 11(5), 553-556. Available from: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]

  • American Chemical Society. (n.d.). Discovery of inhibitors of the kinases LATS1 and LATS2. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • PubMed. (2021). Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Available from: [Link]

  • PubMed. (2015). Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration. Available from: [Link]

  • ResearchGate. (2022). Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions. Available from: [Link]

  • Biocompare.com. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Available from: [Link]

  • PubMed. (2022). Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Oxford Academic. (2018). Targeting the Hippo signalling pathway for cancer treatment. Available from: [Link]

  • AACR Journals. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Available from: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • PubMed Central. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Available from: [Link]

  • ResearchGate. (2021). Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells. Available from: [Link]

  • Cell.com. (2018). Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer. Available from: [Link]

  • PNAS. (2011). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • PubMed Central. (2016). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Available from: [Link]

  • MDPI. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Available from: [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline. Available from: [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.